molecular formula C22H15ClN4O4 B11570171 N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11570171
M. Wt: 434.8 g/mol
InChI Key: IRZLEEIVPSLFJI-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both chlorophenyl and nitrophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the phthalazinone ring. The final step involves the acetylation of the phthalazinone derivative to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H15ClN4O4

Molecular Weight

434.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C22H15ClN4O4/c23-15-6-4-7-16(12-15)24-20(28)13-26-22(29)19-10-2-1-9-18(19)21(25-26)14-5-3-8-17(11-14)27(30)31/h1-12H,13H2,(H,24,28)

InChI Key

IRZLEEIVPSLFJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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